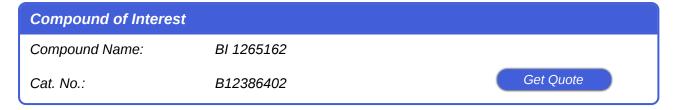


# Application Notes and Protocols: Inhaled Delivery of BI 1265162 for Research

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**BI 1265162** is a potent and highly selective inhibitor of the epithelial sodium channel (ENaC), investigated for its potential as a mutation-agnostic therapy for cystic fibrosis (CF).[1][2] In CF, dysfunctional CFTR protein leads to hyperactivation of ENaC, causing dehydration of the airway surface liquid and impaired mucociliary clearance.[1][3] **BI 1265162** was developed for inhaled delivery via the Respimat® Soft Mist™ inhaler to directly target the airways.[1][4]

Preclinical studies demonstrated that **BI 1265162** effectively inhibits sodium and water transport in human airway epithelial cells and animal models, leading to increased airway hydration and mucociliary clearance.[1][2][5] Phase I trials in healthy volunteers showed the compound to be well-tolerated with favorable pharmacokinetics.[6][7][8] However, a Phase II study (BALANCE-CF™ 1) in patients with CF was terminated as it did not demonstrate a potential for clinical benefit, meeting a pre-defined stopping rule for futility.[9]

These application notes provide a summary of the key preclinical data and detailed protocols for research involving **BI 1265162**, offering valuable information for scientists working on ENaC inhibitors and airway surface liquid rehydration.

## Mechanism of Action: ENaC Inhibition in Cystic Fibrosis

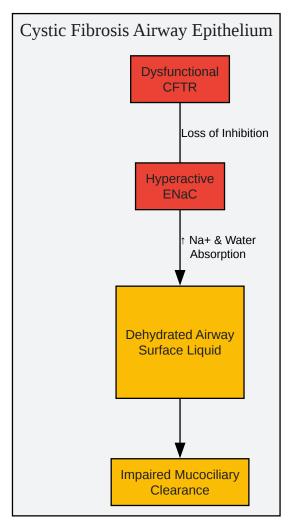


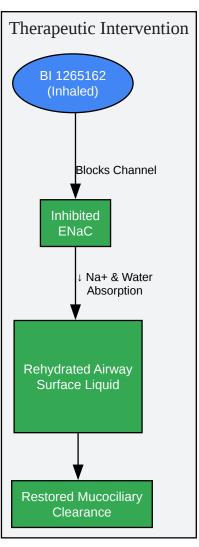
### Methodological & Application

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In the airways of individuals with cystic fibrosis, the primary defect in the CFTR protein leads to reduced chloride secretion. This imbalance results in the hyperactivation of the epithelial sodium channel (ENaC), which drives excessive sodium and water absorption from the airway lumen. The consequence is a dehydrated and thickened mucus layer, leading to impaired mucociliary clearance, chronic infection, and inflammation. **BI 1265162** directly inhibits ENaC, blocking the reabsorption of sodium and, consequently, water. This action is intended to rehydrate the airway surface liquid, restore mucus transport, and improve lung function in a manner that is independent of the underlying CFTR mutation.







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Caption: Mechanism of **BI 1265162** in cystic fibrosis airways.



# Data Presentation In Vitro Efficacy

BI 1265162 demonstrated potent inhibition of ENaC in various cell-based assays.

| Cell Line                                    | Assay Type                    | Parameter                 | Value                | Reference |
|--|-------------------------------|---------------------------|----------------------|-----------|
| Mouse Renal<br>Collecting Duct<br>(M1)       | Na+ Transport<br>Inhibition   | IC50                      | 3x10 <sup>-9</sup> M | [5]       |
| Human Bronchial<br>Epithelial (NCI-<br>H441) | Na+ Transport<br>Inhibition   | IC50                      | 8x10 <sup>-9</sup> M | [5]       |
| Human Airway<br>Epithelium                   | Na+ Current<br>Inhibition     | IC50                      | 3 nM                 | [10]      |
| Mouse Renal<br>Collecting Duct<br>(M1)       | Water Transport<br>Inhibition | % Inhibition (at 3<br>μΜ) | 76%                  | [5][10]   |

For comparison, the IC<sub>50</sub> of amiloride was reported to be  $2.10x10^{-7}$  M in M1 cells and  $2.38x10^{-7}$  M in NCI-H441 cells, indicating **BI 1265162** is 30–70-fold more potent.[5]

## **In Vivo Preclinical Efficacy**

Studies in animal models confirmed the potential of **BI 1265162** to modulate airway liquid and mucus transport.



| Animal Model | Experiment                        | Doses (µg/kg)    | Key Findings  | Reference |
|--------------|-----------------------------------|------------------|---|-----------|
| Rat          | Airway Liquid<br>Absorption       | 0.03, 0.3, 3, 10 | Dose-dependent inhibition of liquid absorption (5.9% to 32.9%)                                    | [1][5]    |
| Rat          | Airway Liquid<br>Absorption       | N/A              | ED <sub>50</sub> : 0.09 μg/kg;<br>ED <sub>70</sub> : 0.18 μg/kg;<br>ED <sub>90</sub> : 0.54 μg/kg | [1][5]    |
| Sheep        | Mucociliary<br>Clearance<br>(MCC) | N/A              | Increased MCC<br>by 19%<br>compared with<br>vehicle   | [1]       |

## **Human Pharmacokinetics (Phase I)**

Trials in healthy male volunteers established the pharmacokinetic profile of inhaled **BI 1265162**.

| Parameter                                | Value                         | Conditions                | Reference |
|--|-------------------------------|---------------------------|-----------|
| Absolute<br>Bioavailability<br>(Inhaled) | ~40%                          | Single dose               | [6][7][8] |
| Absolute<br>Bioavailability (Oral)       | 0.50%                         | Single dose               | [6][7][8] |
| Effective Elimination<br>Half-Life       | 3.6–8.7 hours                 | Across tested dose ranges | [6][7][8] |
| Maximum<br>Accumulation                  | 1.6-fold                      | Multiple rising doses     | [6][7][8] |
| Renal Excretion                          | Not a major elimination route | N/A                       | [6][7][8] |



## Experimental Protocols Preclinical Evaluation Workflow

The preclinical assessment of an inhaled ENaC inhibitor like **BI 1265162** typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy and safety models before advancing to clinical trials.



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Caption: General workflow for preclinical evaluation of **BI 1265162**.

## Protocol 1: In Vitro Na<sup>+</sup> Transport Inhibition in Human Bronchial Epithelial Cells

Objective: To measure the potency of **BI 1265162** in inhibiting ENaC-mediated sodium transport across a polarized epithelial cell monolayer.

#### Materials:

- Human bronchial epithelial cells (e.g., NCI-H441)
- Permeable cell culture inserts (e.g., Transwell®)
- Cell culture medium and supplements
- Ussing Chamber system
- Krebs-Ringer bicarbonate buffer
- BI 1265162 stock solution



- Amiloride (positive control)
- Vehicle (e.g., 0.1% DMSO in buffer)

#### Methodology:

- Cell Culture: Culture human bronchial epithelial cells on permeable inserts until a confluent, polarized monolayer is formed, as confirmed by measuring transepithelial electrical resistance (TEER).
- Ussing Chamber Setup: Mount the cell culture insert into an Ussing Chamber, separating the apical and basolateral compartments. Add Krebs-Ringer buffer to both sides and maintain at 37°C with continuous gassing (95% O<sub>2</sub> / 5% CO<sub>2</sub>).
- Short-Circuit Current (Isc) Measurement: Clamp the voltage across the monolayer to 0 mV and measure the resulting short-circuit current (Isc), which represents the net ion transport.
- Baseline Recording: Allow the Isc to stabilize and record a stable baseline reading.
- Compound Addition: Add **BI 1265162** at various concentrations (e.g., 1 nM to 10  $\mu$ M) to the apical chamber. Record the change in Isc.
- Control and Maximum Inhibition: Use a vehicle control to establish the baseline drift. Add a saturating concentration of amiloride (e.g., 100 μM) at the end of each experiment to determine the maximum ENaC-dependent Isc.
- Data Analysis: Calculate the percentage inhibition of the amiloride-sensitive Isc for each concentration of **BI 1265162**. Plot the concentration-response curve and determine the IC<sub>50</sub> value using non-linear regression.

## **Protocol 2: In Vivo Airway Liquid Absorption in Rats**

Objective: To assess the in vivo efficacy of inhaled **BI 1265162** in reducing liquid absorption from the lungs.[1][5]

#### Materials:

Wistar rats (or similar strain)



- Anesthesia (e.g., isoflurane)
- Intratracheal administration device (e.g., microsprayer)
- **BI 1265162** formulated for inhalation
- Vehicle control solution
- Labeled tracer (e.g., 99mTc-DTPA) or gravimetric analysis equipment
- Gamma counter or precision scale

#### Methodology:

- Animal Preparation: Anesthetize the rat and place it in a supine position.
- Compound Administration: Intratracheally administer a defined volume of liquid containing the vehicle or a specific dose of **BI 1265162** (e.g., 0.03 to 10 μg/kg). The liquid should also contain a non-absorbable tracer if using the tracer method.
- Incubation Period: Allow the animal to recover and maintain it for a set period (e.g., 3 hours).
- Measurement of Liquid Absorption:
  - Tracer Method: At the end of the period, euthanize the animal, excise the lungs, and measure the remaining radioactivity using a gamma counter. The amount of absorption is calculated relative to the initial dose administered.
  - Gravimetric Method: Euthanize the animal and measure the lung weight. The reduction in expected fluid volume is determined by comparing the weights of lungs from treated versus control animals.
- Data Analysis: Calculate the percentage inhibition of liquid absorption for each dose group compared to the vehicle control. Determine the dose-response relationship and calculate ED<sub>50</sub>/ED<sub>70</sub> values.



## Protocol 3: In Vivo Mucociliary Clearance (MCC) in Sheep

Objective: To evaluate the effect of inhaled **BI 1265162** on the rate of mucociliary clearance in a large animal model.[1]

#### Materials:

- Adult sheep
- Conscious restraint system
- Nebulizer compatible with the Respimat® device or similar for aerosol delivery
- BI 1265162 formulated for nebulization
- Vehicle control (e.g., isotonic saline)
- Radio-labeled tracer particles (e.g., 99mTc-sulfur colloid)
- Gamma camera and imaging software

#### Methodology:

- Animal Acclimatization: Acclimate conscious sheep to a restraint system to minimize stress during the procedure.
- Tracer Delivery: Deliver an aerosol of radio-labeled tracer particles into the sheep's lungs via an endotracheal tube or face mask.
- Baseline Imaging: Immediately after tracer delivery, acquire an initial gamma camera image
  of the lungs to determine the baseline distribution of radioactivity (T=0).
- Compound Administration: Administer the aerosolized BI 1265162 or vehicle to the animal using the nebulizer.
- Serial Imaging: Acquire serial images of the lungs at regular intervals for several hours (e.g., every 30 minutes for 4-6 hours).



- Data Analysis:
  - Define regions of interest (ROI) over the entire lung fields in the gamma camera images.
  - Measure the total radioactivity remaining in the lungs at each time point.
  - Correct the data for radioactive decay.
  - Calculate the percentage of initial radioactivity remaining in the lungs over time for both the BI 1265162 and vehicle groups. An increase in the clearance rate (i.e., less radioactivity remaining over time) indicates improved MCC.
  - Compare the clearance curves between the treated and control groups to determine the effect of BI 1265162.

### Conclusion

BI 1265162 is a potent ENaC inhibitor that showed significant promise in comprehensive preclinical studies, effectively rehydrating airway surfaces and improving mucociliary clearance in relevant models.[1][2][5] While it was well-tolerated in Phase I clinical trials, the subsequent Phase II trial in individuals with CF was halted due to a lack of demonstrated clinical efficacy.[9] The data and protocols presented here summarize the key scientific findings and methodologies from the development program of BI 1265162. This information remains valuable for the scientific community, providing a robust framework for the evaluation of future ENaC inhibitors and other therapeutic agents targeting airway surface liquid hydration.

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